

In-Depth Technical Guide to the Chemical Characterization of Sanggenol O

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Compound of Interest

Compound Name: Sanggenol O

Cat. No.: B12371230

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenol O, a complex flavonoid isolated from the root bark of *Morus* species such as *Morus cathayana*, represents a significant area of interest in natural product chemistry and drug discovery.[1][2] Structurally, it is classified as a Diels-Alder type adduct, formed through a cycloaddition reaction between a chalcone and a dehydroprenylated flavanone derivative.[2][3][4] This intricate molecular architecture contributes to its unique physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, characterization, and relevant experimental protocols for **Sanggenol O**, tailored for professionals in the field of natural product research and development.

Chemical Structure and Properties

Sanggenol O is a polyphenolic compound with a molecular formula of $C_{40}H_{36}O_{12}$ and a molecular weight of approximately 708.7 g/mol. Its complex structure features multiple chiral centers, leading to the existence of several stereoisomers. The core structure is a pentacyclic system with numerous hydroxyl and ether functionalities, contributing to its polarity and potential for hydrogen bonding. A prenyl group attached to the flavonoid core is a characteristic feature of many bioactive compounds isolated from *Morus* species.

Physicochemical Data

Property	Value	Source
Molecular Formula	C40H36O12	PubChem
Molecular Weight	708.7 g/mol	PubChem
IUPAC Name	(2R,3S)-2-[3-[(E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chroman-4-one	PubChem
CAS Number	101664-32-8	PubChem

Spectroscopic Characterization

The structural elucidation of **Sanggenol O** relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data are crucial for the unambiguous assignment of the complex polycyclic structure of **Sanggenol O**. While the complete spectral data from the original elucidation is not readily available in public domains, the following represents a generalized expectation of the spectral features based on its structural class.

^1H NMR: The proton NMR spectrum is expected to be complex, with signals corresponding to aromatic protons in the di- and tri-substituted benzene rings, olefinic protons of the prenyl and related side chains, and a series of methine and methylene protons in the saturated and unsaturated cyclic systems. Key signals would include those for the characteristic flavanone protons at C2 and C3, as well as the distinctive signals for the isoprenoid-derived moieties.

^{13}C NMR: The carbon NMR spectrum would display a large number of signals, reflecting the 40 carbon atoms in the molecule. These would include signals in the aromatic region (typically 100-160 ppm), olefinic carbons, and a variety of aliphatic carbons. The carbonyl carbon of the flavanone core would appear at a characteristic downfield shift (around 190-200 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of **Sanggenol O**. The fragmentation pattern observed in tandem MS/MS experiments provides valuable information about the connectivity of the different structural subunits. Common fragmentation pathways for flavonoids involve retro-Diels-Alder reactions, cleavage of ether linkages, and loss of small neutral molecules such as water and carbon monoxide.

Experimental Protocols

Isolation of Sanggenol O from Morus Root Bark

The following is a generalized protocol for the isolation of **Sanggenol O** from the root bark of Morus species, based on common phytochemical extraction and purification techniques.^{[5][6]}

1. Extraction:

- Air-dried and powdered root bark of Morus alba is subjected to extraction.
- A preliminary defatting step with a non-polar solvent like n-hexane can be employed.^[5]
- The primary extraction is typically carried out with a solvent of medium polarity, such as a mixture of isopropanol and petroleum ether or aqueous methanol, at an elevated temperature to enhance extraction efficiency.^{[5][6]}

2. Fractionation:

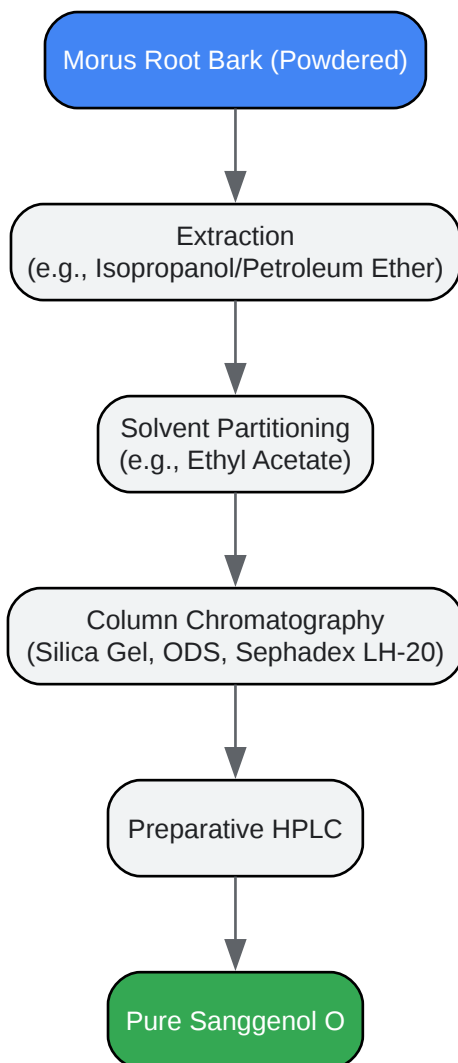
- The crude extract is concentrated under reduced pressure.
- The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

3. Chromatographic Purification:

- The ethyl acetate fraction, which is expected to be enriched with flavonoids like **Sanggenol O**, is subjected to repeated column chromatography.
- A variety of stationary phases can be utilized, including silica gel, ODS (octadecylsilane), and Sephadex LH-20.
- Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate is commonly used to separate the complex mixture of compounds.
- Final purification may be achieved using preparative High-Performance Liquid Chromatography (HPLC).

The workflow for the isolation and purification of **Sanggenol O** can be visualized as follows:

Isolation and Purification Workflow for Sanggenol O



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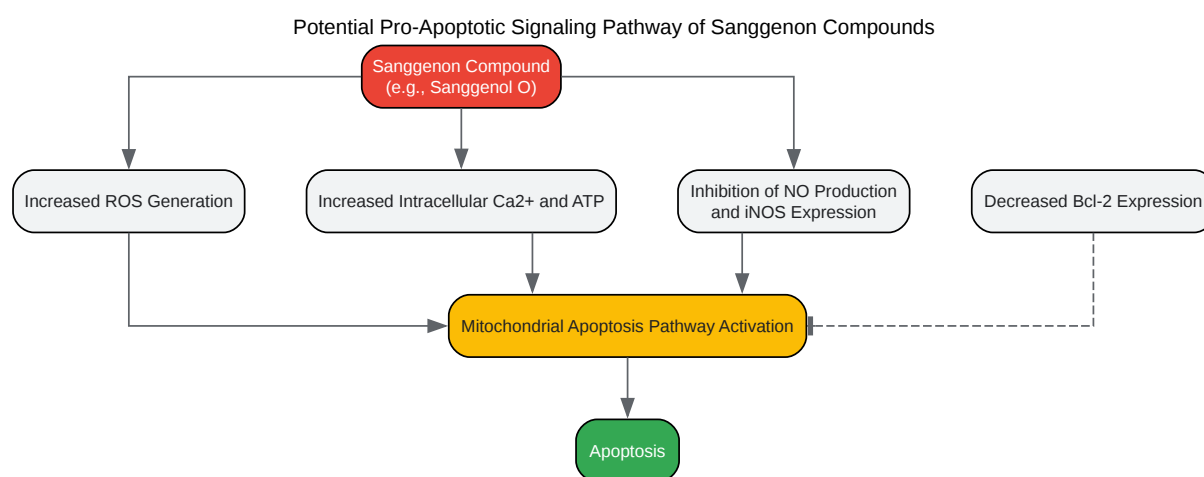
Isolation and Purification Workflow for **Sanggenol O**

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of **Sanggenol O** are limited, related compounds from the *Morus* genus, such as Sanggenon C, have been shown to exhibit significant biological activities, including anti-inflammatory and pro-apoptotic effects.[7] These activities are often mediated through the modulation of key cellular signaling pathways. For instance, Sanggenon C has been reported to induce apoptosis in colon cancer cells by

inhibiting nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, and by activating the mitochondrial apoptosis pathway.[7] It is plausible that **Sanggenol O**, due to its structural similarity, may exert its biological effects through similar mechanisms.

A potential signaling pathway for the pro-apoptotic activity of Sanggenon compounds can be illustrated as follows:



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Potential Pro-Apoptotic Signaling Pathway of Sanggenon Compounds

Conclusion

Sanggenol O is a structurally complex natural product with significant potential for further investigation. This guide provides a foundational understanding of its chemical characterization, including its structure, spectroscopic properties, and a general protocol for its isolation. The exploration of its biological activities and the elucidation of the precise signaling pathways it modulates remain promising avenues for future research. A thorough investigation of **Sanggenol O** could lead to the development of novel therapeutic agents for a variety of diseases.

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